An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methylthiophen-2-yl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methylthiophen-2-yl)pyridine
Disclaimer: The following guide has been compiled to provide a comprehensive overview of the physicochemical properties of 3-(4-Methylthiophen-2-yl)pyridine. It is important to note that publicly available experimental data for this specific molecule is limited. Therefore, this document synthesizes information from computational predictions for closely related isomers and experimental data for analogous thiophenylpyridine structures to provide a predictive profile. All data should be used as a guideline and validated through empirical testing.
Introduction
3-(4-Methylthiophen-2-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined electronic and structural features of its pyridine and thiophene rings. The strategic placement of the methyl group on the thiophene ring and the linkage to the pyridine moiety can significantly influence its biological activity and material properties. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its core physicochemical characteristics, drawing upon available data for structurally similar molecules to build a predictive model.
Molecular Structure and Identification
The foundational step in understanding the properties of a molecule is to define its structure and key identifiers.
Molecular Structure:
Caption: 2D structure of 3-(4-Methylthiophen-2-yl)pyridine.
Table 1: Compound Identification
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₉NS | |
| IUPAC Name | 3-(4-Methylthiophen-2-yl)pyridine | |
| CAS Number | Not readily available |
Predicted Physicochemical Properties
Due to the absence of experimental data for 3-(4-Methylthiophen-2-yl)pyridine, the following table presents computationally predicted properties for its close isomer, 3-(4-methylthiophen-3-yl)pyridine (CAS: 837376-42-8) , as a reference. These values are expected to be similar but not identical for the target compound.
Table 2: Predicted Physicochemical Properties of the Isomer 3-(4-methylthiophen-3-yl)pyridine
| Property | Predicted Value | Source |
| Molecular Weight | 175.25 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 175.04557046 Da | PubChem[1] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |
| Complexity | 149 | PubChem[1] |
Expert Insights:
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The predicted XLogP3-AA of 2.5 suggests that 3-(4-Methylthiophen-2-yl)pyridine is likely to have moderate lipophilicity. This is a critical parameter in drug development, influencing membrane permeability and solubility.
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With zero hydrogen bond donors and two acceptors (the nitrogen in the pyridine ring and the sulfur in the thiophene ring), the molecule's ability to participate in hydrogen bonding is limited to acting as an acceptor.
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The low rotatable bond count indicates a relatively rigid structure, which can be advantageous for binding to specific biological targets.
Synthesis and Purification
While a specific, validated protocol for the synthesis of 3-(4-Methylthiophen-2-yl)pyridine is not available in the reviewed literature, a plausible synthetic strategy can be devised based on established methods for creating thiophenyl-pyridine linkages. A common and effective method is the Suzuki cross-coupling reaction.
Proposed Synthetic Workflow: Suzuki Cross-Coupling
Caption: Proposed Suzuki coupling workflow for synthesis.
Step-by-Step Protocol:
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Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromopyridine (1.0 eq) and (4-methylthiophen-2-yl)boronic acid (1.1-1.5 eq) in a suitable solvent system such as a mixture of toluene, ethanol, and water.
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Catalyst and Base Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), followed by an aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(4-Methylthiophen-2-yl)pyridine.
Self-Validating System: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and integrity.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
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Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-9.0 ppm) are expected, showing characteristic coupling patterns (doublets, doublet of doublets, or multiplets). The proton at the C2 position of the pyridine ring is expected to be the most deshielded.
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Thiophene Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the thiophene ring.
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Methyl Protons: A sharp singlet integrating to three protons in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy:
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Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-150 ppm).
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Thiophene Carbons: Four distinct signals in the aromatic region (δ 120-145 ppm).
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Methyl Carbon: A single peak in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy:
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C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.
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C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
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The nominal mass of the molecular ion [M]⁺ would be 175, with the high-resolution mass spectrum confirming the elemental composition of C₁₀H₉NS.
Reactivity and Stability
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Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents may lead to the oxidation of the sulfur atom in the thiophene ring.
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Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, although the pyridine ring is generally less reactive towards electrophiles than the thiophene ring. The presence of the methyl group on the thiophene ring will influence the regioselectivity of such reactions.
Biological Activity and Toxicological Profile (Inferred)
Direct biological and toxicological data for 3-(4-Methylthiophen-2-yl)pyridine are not available. However, the broader class of thiophenylpyridine derivatives has been investigated for various biological activities.
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Potential Biological Activities: Thiophene and pyridine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, various 3-(thiophen-2-ylthio)pyridine derivatives have been synthesized and evaluated as potential multitarget anticancer agents.[2]
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Toxicology: A comprehensive toxicological profile is not available. As with any novel chemical compound, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The toxicological properties of pyridine itself include potential effects on the central nervous system, liver, and kidneys with acute exposure.
Conclusion
3-(4-Methylthiophen-2-yl)pyridine is a molecule with significant potential in medicinal chemistry and materials science. While a comprehensive experimental characterization is not yet publicly available, this guide provides a robust predictive overview of its physicochemical properties, a plausible synthetic route, and expected spectroscopic features based on computational data and the known chemistry of its constituent rings. It is imperative that future work focuses on the empirical validation of these predicted properties to fully unlock the potential of this compound in various research and development applications.
References
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PubChem. 3-(4-methylthiophen-3-yl)pyridine. National Center for Biotechnology Information. [Link]
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Zhang, J., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie, 352(8), e1900024. [Link]
